Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
It is used in the preparation of various calcium channel blockers such as Barnidipine, Lercanidipine hydrochloride, and nitrendipine analogues . These drugs are primarily used to treat hypertension and other cardiovascular conditions.
Preparation Methods
The synthesis of DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves several steps. One common synthetic route starts from 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Cyanoethyl) 5-Methyl Ester . The reaction conditions typically involve the use of solvents like DMSO and methanol, with heating required to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the furan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound’s derivatives are studied for their effects on calcium channels in biological systems.
Medicine: As a precursor to calcium channel blockers, it plays a role in the development of treatments for hypertension and cardiovascular diseases.
Industry: The compound is used in the large-scale production of pharmaceuticals.
Mechanism of Action
The mechanism of action of DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its role as a precursor to calcium channel blockers. These blockers inhibit the influx of calcium ions through L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure . The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation in cardiovascular tissues.
Comparison with Similar Compounds
Similar compounds to DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE include:
Barnidipine: Another calcium channel blocker used to treat hypertension.
Lercanidipine hydrochloride: A similar compound with a slightly different structure but similar pharmacological effects.
Nitrendipine analogues: These compounds share a similar core structure but have different substituents that modify their pharmacological properties.
The uniqueness of DI-ME 2,6-DI-ME-4-(5-(3-NITRO-PH)-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE lies in its specific substituents, which confer distinct chemical and pharmacological properties compared to its analogues.
Properties
Molecular Formula |
C21H20N2O7 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20N2O7/c1-11-17(20(24)28-3)19(18(12(2)22-11)21(25)29-4)16-9-8-15(30-16)13-6-5-7-14(10-13)23(26)27/h5-10,19,22H,1-4H3 |
InChI Key |
PVJPQRHGCVTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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